Intermediate KCC2 Potency Profile
In the Vanderbilt Screening Center's thallium flux assay for KCC2 (PubChem AID 1723), the target compound (BDBM43883) exhibited an EC50 of 2,860 nM [1]. This places its potency at a distinct intermediate level compared to other active chemotypes in the same assay: it is approximately 1.6-fold more potent than the 3-(methoxycarbothioylamino)thiophene derivative BDBM44165 (EC50 1,740 nM) and 3.1-fold more potent than the piperidine-containing BDBM43868 (EC50 8,800 nM) [1]. However, it is 5.6-fold less potent than the most active hit BDBM43884 (EC50 507 nM), which belongs to a different 1,3-dihydro-2-benzazepin-4-one chemotype [1]. This intermediate activity, combined with its distinct 2-iminothiazolidinone scaffold, makes it a valuable tool for SAR studies where a moderate-affinity probe with a different binding mode is required.
| Evidence Dimension | KCC2 Transporter Activation (EC50 in Thallium Flux Assay) |
|---|---|
| Target Compound Data | EC50 = 2,860 nM (BDBM43883) |
| Comparator Or Baseline | BDBM44165: EC50 = 1,740 nM; BDBM43868: EC50 = 8,800 nM; BDBM43884: EC50 = 507 nM |
| Quantified Difference | 1.6-fold more potent than BDBM44165; 3.1-fold more potent than BDBM43868; 5.6-fold less potent than BDBM43884 |
| Conditions | PubChem BioAssay AID 1723: Vanderbilt Screening Center thallium flux assay, SLC12A5 (Human), measured in nM. |
Why This Matters
For KCC2 drug discovery programs, having access to chemotypes with a range of potencies is critical for establishing SAR and understanding the pharmacophore; this compound fills a specific intermediate activity niche not served by more potent or weaker hits.
- [1] BindingDB. Affinity Data for PubChem AID 1723 (Solute Carrier Family 12 Member 5). Entries for BDBM43883, BDBM44165, BDBM43868, BDBM43884. University of California, San Diego. View Source
